molecular formula C35H37N5O7 B15293394 N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B15293394
M. Wt: 639.7 g/mol
InChI Key: RMQXDNUKLIDXOS-NHKHRBQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified nucleoside analog designed for therapeutic oligonucleotide applications. Its structure includes:

  • Oxolane (tetrahydrofuran) ring: Configured with stereochemistry (2S,4S,5R) and functionalized with a hydroxyl group at position 4 and a bulky bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at position 3.
  • Purine base: Substituted at position 9 of the oxolane ring, featuring a 6-oxo group and an N2-isobutyryl (2-methylpropanamide) modification at position 2.

The DMT group enhances solubility in organic solvents during solid-phase synthesis, while the hydroxyl group at C4 participates in phosphodiester or thiophosphate bond formation for oligonucleotide backbone assembly .

Properties

Molecular Formula

C35H37N5O7

Molecular Weight

639.7 g/mol

IUPAC Name

N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29-/m0/s1

InChI Key

RMQXDNUKLIDXOS-NHKHRBQYSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves several steps, including the formation of the oxolan ring and the attachment of the aromatic groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a component in various chemical processes .

Mechanism of Action

The mechanism of action of N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID / Evidence Key Structural Features Functional Impact
Target Compound (Unspecified Evidence ID) - (2S,4S,5R) oxolane
- C4 hydroxyl
- C5 DMT
- N2-isobutyryl purine
- High solubility in organic phases
- Standard DMT deprotection kinetics
Compound 43 - (2R,4S,5S) oxolane
- C4 hydroxyl
- C5 DMT-sulfanyl
- N2-isobutyryl purine
- Sulfur substitution at C5 improves nuclease resistance but reduces synthetic yield (46%)
Compound 35 - (2R,4S,5S) oxolane
- C4 phosphoramidate (2-cyanoethoxy-diisopropyl)
- C5 DMT-sulfanyl
- N6-benzoyl purine
- Phosphoramidate linkage enhances in vivo stability; LC/MS purity: 99%
Compound 12 - (2R,4S,5R) oxolane
- C4 phosphorothioate-sulfanyl
- C5 DMT
- Thiophosphate backbone increases binding affinity to mRNA targets
Compound 44 - (2R,4S,5S) oxolane
- C4 phosphoramidate
- C5 DMT-sulfanyl
- N2-isobutyryl purine
- Synergistic effects of N2-isobutyryl and phosphoramidate improve pharmacokinetics (MS: 856.4 [M+H])
Compound 21 - (2R,4S,5R) oxolane
- C4 benzoylsulfanyl
- C5 tert-butyldimethylsilyl (TBS)
- TBS protection simplifies purification but requires harsh deprotection conditions (e.g., TBAF)
Compound 42 - (2R,4S,5S) oxolane
- C4 hydroxyl
- C5 sulfanylmethyl
- Free thiol group enables conjugation but reduces stability (purity: 68%)

Key Research Findings

Stereochemical Sensitivity : The (2S,4S,5R) configuration in the target compound optimizes Watson-Crick base pairing, whereas analogs with (2R) oxolane (e.g., Compound 43) show reduced hybridization efficiency .

Backbone Modifications :

  • Phosphoramidates (Compounds 35, 44) exhibit superior serum stability compared to hydroxyl or sulfanyl derivatives .
  • Thiophosphates (Compound 12) enhance target binding but require stringent purification to remove diastereomers .

Protecting Group Trade-offs :

  • DMT groups (target compound) enable reversible protection but generate acidic waste during deprotection.
  • TBS (Compound 21) offers milder deprotection but complicates large-scale synthesis .

Purine Modifications : N2-isobutyryl (target compound) improves metabolic stability over N6-benzoyl (Compound 35), which is prone to enzymatic cleavage .

Biological Activity

N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide (commonly referred to as Compound X) is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises multiple functional groups that contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula for Compound X is C44H49N5O7C_{44}H_{49}N_{5}O_{7}, with a molecular weight of approximately 788 g/mol. The compound features a purine base linked to a modified oxolane sugar, which is further substituted with methoxyphenyl groups. The intricate structure allows for diverse interactions with biological targets.

Compound X exhibits several mechanisms of biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that Compound X may inhibit specific enzymes involved in nucleotide metabolism, potentially impacting cellular proliferation and survival.
  • Antioxidant Properties : The presence of methoxy groups contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Antitumor Activity : In vitro studies have indicated that Compound X can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on human breast cancer cell lines demonstrated that Compound X significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be around 15 µM, indicating potent activity against these cells. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of Compound X in models of oxidative stress-induced neuronal damage. Results showed that treatment with Compound X reduced cell death by 40% compared to control groups, attributed to its antioxidant properties .
  • In vivo Efficacy : In animal models, Compound X was administered at varying doses to evaluate its pharmacokinetics and therapeutic efficacy. Results indicated significant tumor reduction in xenograft models of cancer, supporting its potential for clinical applications .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerIC50 = 15 µM in breast cancer cells
Neuroprotective40% reduction in oxidative stress-induced death
In vivo efficacySignificant tumor reduction in xenograft models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.